

## Core Structure and Biological Activity of Englerin A

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Englerin A is a guaiane sesquiterpene isolated from the bark of the East African plant Phyllanthus engleri. It has garnered significant attention due to its potent and selective growth inhibition of renal cancer cell lines.[1] The primary mechanisms of action identified for Englerin A's anticancer activity include the agonism of protein kinase C theta (PKC0) and the agonism of short transient receptor potential channels 4 and 5 (TRPC4/5).[1]

## Structure-Activity Relationship of Englerin A Analogues

Numerous synthetic analogues of Englerin A have been developed to explore its SAR and to identify derivatives with improved activity and simpler synthesis. These studies have provided valuable insights into the key structural features required for its biological activity.

#### **Modifications at the C4 and C5 Positions**

A significant breakthrough in the synthesis of Englerin A analogues was the development of derivatives with an unsaturation in the cyclopentyl ring between C4 and C5.[1] This modification led to compounds that were easier to synthesize while retaining high selectivity and growth-inhibitory activity against renal cancer cell lines.[1]

#### **Modifications of the Isopropyl Motif**

The isopropyl group in the natural product has been a target for modification. Substitution of the isopropyl moiety with cyclohexyl, phenyl, and cyclopropyl groups has been explored.[1]



These changes have led to the discovery of novel analogues with potent activity, further expanding the understanding of the steric and electronic requirements at this position.[1]

#### Importance of the Glycolate Residue

The presence of a glycolate residue at a specific position is crucial for the biological activity of Englerin A. Analogues lacking this ester group (R=H) have consistently shown significantly lower activity compared to those containing it.[1] This highlights the critical role of this functional group in the molecule's interaction with its biological targets.

### **Quantitative Data Summary**

The following table summarizes the growth-inhibitory activity of key Englerin A analogues against the A498 renal cancer cell line.

Compound	Modification	Growth Inhibition (A498 cells)
Englerin A	Natural Product	Highly potent
Analogue 9b	Cinnamate at C4, double bond between C5 and C6	Interesting inhibition
Analogue 12b	Cinnamate at C4, double bond between C5 and C6	Interesting inhibition
Analogues lacking glycolate residue	R=H	Much lower activity

# Experimental Protocols General Synthesis of Englerin A Analogues

The synthesis of the described Englerin A analogues was achieved through a previously reported enantioselective synthetic route.[1] A key step in this synthesis is a stereoselective gold(I)-catalyzed [2+2+2] alkyne/alkene/carbonyl cycloaddition.[1] This route serves as a versatile platform for accessing a wide diversity of analogues.[1]

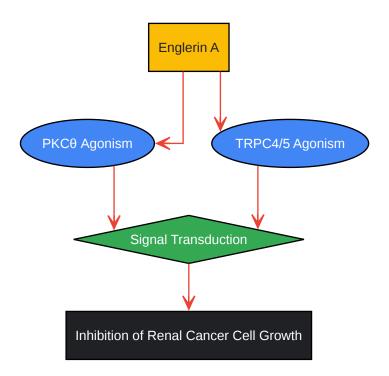


- Preparation of Ester Derivatives: Ester derivatives, such as compounds 12c-e and carbonate 12f, were prepared from a common intermediate.[1]
- Cell Growth Inhibition Assay: The synthesized compounds were tested against renal cancer cell lines A498 and UO-31 to determine their cell growth inhibition properties.[1]

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key aspects of Englerin A's synthesis and proposed mechanism of action.

Caption: Gold(I)-catalyzed cycloaddition in Englerin A synthesis.



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Caption: Proposed dual mechanism of action for Englerin A.

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#### References

- 1. Synthesis and Biological Evaluation of New (–)-Englerin Analogues PMC [pmc.ncbi.nlm.nih.gov]
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